
2-(2-Bromobenzene-1-sulfinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromobenzene-1-sulfinyl)acetamide is an organic compound that features a bromobenzene ring substituted with a sulfinyl group and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzene-1-sulfinyl)acetamide typically involves the reaction of 2-bromobenzenesulfinyl chloride with acetamide. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfinyl and acetamide groups. The general reaction scheme is as follows:
Starting Materials: 2-bromobenzenesulfinyl chloride and acetamide.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromobenzene-1-sulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions such as reflux in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 2-(2-Bromobenzene-1-sulfonyl)acetamide.
Reduction: Formation of 2-(2-Hydroxybenzene-1-sulfinyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromobenzene-1-sulfinyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromobenzene-1-sulfinyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorobenzene-1-sulfinyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorobenzene-1-sulfinyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodobenzene-1-sulfinyl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-Bromobenzene-1-sulfinyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chlorine, fluorine, and iodine analogs
Eigenschaften
CAS-Nummer |
87852-69-5 |
|---|---|
Molekularformel |
C8H8BrNO2S |
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
2-(2-bromophenyl)sulfinylacetamide |
InChI |
InChI=1S/C8H8BrNO2S/c9-6-3-1-2-4-7(6)13(12)5-8(10)11/h1-4H,5H2,(H2,10,11) |
InChI-Schlüssel |
ADFSMHAELAXAPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)CC(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


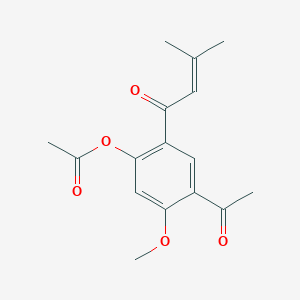

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
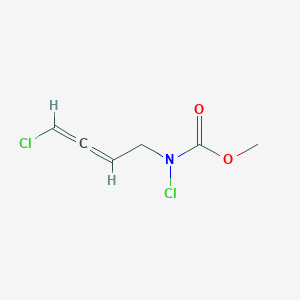
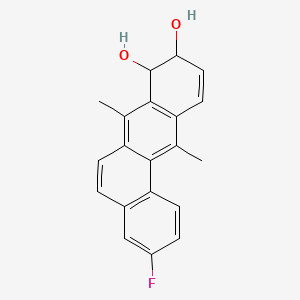
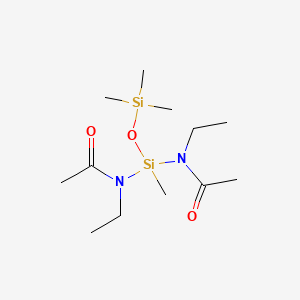
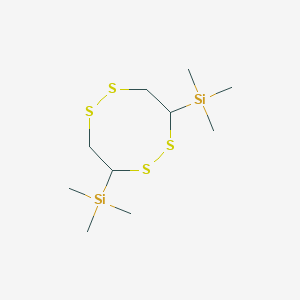
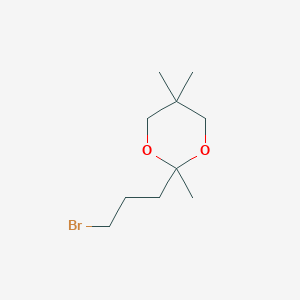
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)

![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
